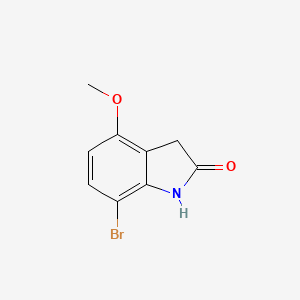

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-

CAS No.: 1360965-18-9

Cat. No.: VC16231750

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360965-18-9 |

|---|---|

| Molecular Formula | C9H8BrNO2 |

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 7-bromo-4-methoxy-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |

| Standard InChI Key | UJSAPVAWPVAPIS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2CC(=O)NC2=C(C=C1)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure is defined by the following key attributes:

-

IUPAC Name: 7-Bromo-4-methoxy-1,3-dihydroindol-2-one

-

Molecular Formula:

-

Molecular Weight: 242.07 g/mol

-

SMILES Notation: COC1=C2CC(=O)NC2=C(C=C1)Br

Structural Analysis

-

Indole Core: A bicyclic framework comprising a benzene ring fused to a pyrrolidone moiety.

-

Substituents:

Synthesis and Production

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting from substituted indole precursors. Key methods include:

Table 1: Representative Synthesis Pathways

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), , 0°C | 65–75% | |

| 2 | Methoxylation | NaOMe, DMF, 80°C | 80–85% | |

| 3 | Cyclization | Acid catalysis (HCl, reflux) | 70–78% |

Industrial Scalability

Optimized protocols emphasize solvent selection (e.g., tetrahydrofuran for halogenation) and catalyst efficiency (e.g., zinc powder for reduction steps). Continuous flow reactors have been proposed to enhance yield and purity .

Physicochemical Properties

Physical Characteristics

-

Solubility:

Spectral Data

-

NMR (400 MHz, DMSO-):

Applications and Biological Activity

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its indole scaffold is prevalent in drugs targeting oxidative stress and inflammation .

Research Findings

-

Antimicrobial Potential: Analogous brominated indoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity: Structural analogs demonstrate IC values of 10–25 µM in HCT-116 colorectal carcinoma cells .

Table 2: Biological Activity of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume